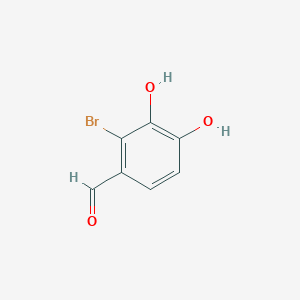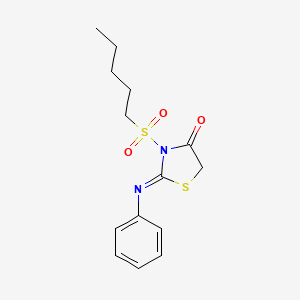![molecular formula C20H21N3O5 B2694477 [(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate CAS No. 1210334-38-5](/img/structure/B2694477.png)
[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a complex organic compound characterized by its distinctive structure comprising both a cyanocyclohexyl and a dioxoisoindolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves a multi-step process:
Formation of the cyanocyclohexyl intermediate: : This step includes the nitration of cyclohexane, followed by a series of reactions to introduce the cyanocarbonyl group.
Coupling reaction: : The cyanocyclohexyl intermediate is then reacted with methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate under appropriate conditions, often using a coupling agent such as EDCI or DCC, and in the presence of a catalyst like DMAP.
Industrial Production Methods
In industrial settings, the production process is scaled up with optimizations to enhance yield and purity. This involves using continuous flow reactors to control reaction conditions meticulously, ensuring consistency and efficiency in the production.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various reactions:
Oxidation: : Exposure to strong oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: : Reductive conditions can modify the cyanocarbonyl group, potentially leading to amine derivatives.
Substitution: : Nucleophilic substitution reactions can occur, replacing specific substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Typical conditions involve controlled temperatures ranging from -10°C to 100°C and inert atmospheres using nitrogen or argon.
Major Products
The major products depend on the specific reactions. For oxidation, oxidized forms such as carboxylic acids can be produced, while reduction can lead to amino derivatives. Substitution reactions yield various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In the realm of chemistry, this compound is often used as a building block in synthetic organic chemistry for the development of more complex molecules.
Biology
In biology, it plays a role in the design of biomolecular probes and as a precursor in the synthesis of bioactive compounds.
Medicine
Medically, [(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is investigated for its potential as a pharmacophore in drug design, particularly in developing inhibitors for specific enzymes or receptors.
Industry
In industry, it may be utilized in the synthesis of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which [(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate exerts its effects often involves interaction with molecular targets such as enzymes and receptors. The cyanocyclohexyl group can enhance binding affinity and specificity, while the dioxoisoindolyl moiety may play a role in inhibiting enzymatic activity through competitive or non-competitive mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1-cyanocyclopentyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: : Similar structure but with a cyclopentyl group.
[(1-cyanocyclohexyl)carbamoyl]methyl 3-(2-oxo-3-dihydro-1H-isoindol-2-yl)propanoate: : Similar structure with a slightly modified isoindolyl moiety.
Uniqueness
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate stands out due to the specific combination of its functional groups, which provides it with a unique set of chemical properties, making it valuable for diverse applications in synthetic chemistry, biology, and medicine.
Propriétés
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c21-13-20(9-4-1-5-10-20)22-16(24)12-28-17(25)8-11-23-18(26)14-6-2-3-7-15(14)19(23)27/h2-3,6-7H,1,4-5,8-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLYIFWRCGBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(cyclopropylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2694399.png)

![(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2694402.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2694404.png)
![3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one](/img/structure/B2694407.png)


![N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2694412.png)




